Acetonitrile-d3

Description

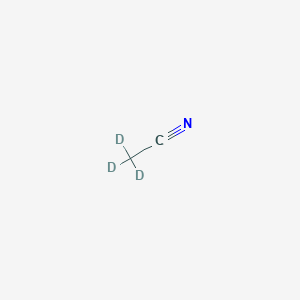

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterioacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176547 | |

| Record name | (2H3)Acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | (2H3)Acetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2206-26-0 | |

| Record name | Acetonitrile-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2206-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H3]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Acetonitrile-d3: Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Acetonitrile-d3 (CD₃CN), also known as deuterated acetonitrile (B52724) or trideuteroacetonitrile, is a deuterated isotopologue of acetonitrile widely employed as a solvent in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. Its unique properties make it an invaluable tool for the structural elucidation and quantification of a broad range of chemical compounds. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its application in key analytical methodologies.

Core Chemical and Physical Properties

This compound is a colorless, volatile, and polar aprotic solvent. Its physical and chemical properties are summarized in the tables below.

General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | CD₃CN | [1][2] |

| Molecular Weight | 44.07 g/mol | [1] |

| CAS Number | 2206-26-0 | [1] |

| EC Number | 218-616-5 | [1] |

| Appearance | Colorless liquid | [3] |

| Density | 0.844 g/mL at 25 °C | [1] |

| Melting Point | -46 °C | [1] |

| Boiling Point | 80.7 °C | [1] |

| Refractive Index (n20/D) | 1.341 | [1] |

| Vapor Pressure | 97 hPa at 20 °C | [4] |

| Flash Point | 2.00 °C (closed cup) | [1] |

| Explosion Limits | 3.0 - 16 % (v/v) | [4] |

| Autoignition Temperature | 525 °C | [4] |

NMR Specific Properties of this compound

| Property | Value | Reference(s) |

| Isotopic Purity | ≥99.8 atom % D | [1] |

| ¹H NMR Chemical Shift | Quintet at ~1.94 ppm | [2] |

| ¹³C NMR Chemical Shift | Septet at ~1.39 ppm and a singlet at ~118.26 ppm | [2] |

| Water Content | ≤0.0200% | [1] |

Experimental Protocols

This compound is a versatile solvent utilized in a variety of advanced analytical techniques. Below are detailed methodologies for its application in NMR spectroscopy, quantitative NMR (qNMR), High-Performance Liquid Chromatography-Solid Phase Extraction-NMR (HPLC-SPE-NMR), and mass spectrometry.

¹H NMR Spectroscopy of Organic Compounds

This compound is an excellent solvent for acquiring ¹H NMR spectra of a wide range of organic molecules, particularly polar compounds.

Methodology:

-

Sample Preparation:

-

Accurately weigh 1-10 mg of the purified organic compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of this compound to the vial.

-

Gently vortex or sonicate the mixture until the sample is completely dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final solution height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrumental Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds (a longer delay may be necessary for quantitative measurements).

-

Number of Scans (NS): 8-16 scans for a moderately concentrated sample. More scans may be required for dilute samples.

-

Spectral Width (SW): Typically -2 to 12 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual this compound peak to 1.94 ppm.

-

Integrate the signals of interest.

-

Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure of the compound.[5]

-

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the analyte.[4][6] An internal standard of known purity is used for quantification.

Methodology:

-

Sample and Standard Preparation:

-

Select a suitable internal standard that is stable, non-volatile, has a simple NMR spectrum with at least one signal that does not overlap with the analyte signals, and is accurately weighed. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.

-

Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into the same vial using a microbalance. Record the weights precisely.

-

Add approximately 0.7 mL of this compound to the vial.

-

Ensure complete dissolution by vortexing or sonicating.

-

Transfer the solution to a 5 mm NMR tube as described in the ¹H NMR protocol.

-

-

Instrumental Parameters (for a 600 MHz Spectrometer):

-

Pulse Program: A single-pulse experiment with a 90° pulse.

-

Relaxation Delay (D1): Crucial for accurate quantification. Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being used for quantification (typically 30-60 seconds).

-

Number of Scans (NS): Sufficient to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).[6]

-

Acquisition Time (AQ): At least 3 seconds.

-

Dummy Scans (DS): 4 or more to ensure the system reaches steady state.

-

-

Data Processing and Calculation:

-

Process the spectrum as for a standard ¹H NMR experiment, paying close attention to achieving a flat baseline across the entire spectrum.

-

Carefully integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

-

Calculate the purity of the analyte using the following formula:[6]

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

HPLC-SPE-NMR for Natural Product Analysis

This hyphenated technique is powerful for the rapid identification of components in complex mixtures like plant extracts.[7][8] this compound is often used as the elution solvent from the SPE cartridge into the NMR flow probe.

Methodology:

-

HPLC Separation:

-

Prepare an extract of the natural product (e.g., plant material).

-

Inject the extract onto a suitable HPLC column (e.g., C18 reversed-phase).

-

Develop a gradient elution method using, for example, water and non-deuterated acetonitrile to achieve good separation of the components.

-

-

SPE Trapping:

-

As the separated components elute from the HPLC column, they are directed to an SPE cartridge (e.g., a polymeric phase like GP).[7]

-

The eluate is often diluted post-column with water to promote trapping of the analytes onto the SPE cartridge.[7]

-

The targeted chromatographic peaks are trapped on individual SPE cartridges. This can be done for multiple peaks in a single chromatographic run.

-

-

Elution to NMR:

-

After trapping, the SPE cartridge is washed to remove the HPLC mobile phase.

-

The trapped analyte is then eluted from the cartridge with a small volume (typically < 1 mL) of this compound directly into the NMR flow probe.[8]

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC) spectra of the isolated component.

-

The concentration of the analyte in the NMR probe allows for the acquisition of high-quality 2D spectra, which are crucial for structure elucidation.

-

Chemical Ionization Mass Spectrometry of Lipids

Acetonitrile can be used as a reagent gas in chemical ionization (CI) mass spectrometry for the analysis of certain classes of molecules, such as fatty acid methyl esters (FAMEs).[9] While this protocol describes the general principle, the use of deuterated acetonitrile in this context is less common but could be employed for mechanistic studies.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the lipid sample (e.g., FAMEs) in a suitable volatile solvent.

-

For GC-MS analysis, the sample is vaporized before entering the ion source. For direct infusion, the sample is introduced directly into the mass spectrometer.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Chemical Ionization (CI).

-

Reagent Gas: Acetonitrile (introduced into the ion source).

-

The acetonitrile is ionized by electron impact, and the resulting reagent ions react with the analyte molecules to produce pseudomolecular ions, often through adduct formation.[9]

-

Mass Analyzer: Quadrupole, ion trap, or time-of-flight.

-

Acquire the mass spectrum of the sample.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to determine the molecular weight of the analyte and to study its fragmentation patterns upon collision-induced dissociation (CID) for structural information.[9]

-

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[10][11] It can cause serious eye irritation.[10]

Handling Procedures:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[12]

-

Keep the container tightly closed when not in use.[10]

-

Store in a cool, dry place away from sources of ignition.[10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[11]

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[12] Do not dispose of it down the drain.[3]

References

- 1. echemi.com [echemi.com]

- 2. This compound(2206-26-0) 1H NMR [m.chemicalbook.com]

- 3. isotope.com [isotope.com]

- 4. emerypharma.com [emerypharma.com]

- 5. scribd.com [scribd.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. isotope.com [isotope.com]

- 12. lsuhsc.edu [lsuhsc.edu]

A Technical Guide to the Synthesis and Isotopic Purity of Acetonitrile-d3

For Researchers, Scientists, and Drug Development Professionals

Acetonitrile-d3 (CD3CN), a deuterated isotopologue of acetonitrile (B52724), is an indispensable solvent in the field of nuclear magnetic resonance (NMR) spectroscopy. Its primary utility lies in its ability to dissolve a wide range of organic molecules while remaining "invisible" in ¹H NMR spectra, thereby preventing interference with the signals of the analyte.[1][2] This technical guide provides an in-depth overview of the synthesis of this compound, methods for determining its isotopic purity, and detailed experimental protocols.

Synthesis of this compound

The most common methods for the synthesis of this compound involve hydrogen-deuterium (H-D) exchange reactions starting from non-deuterated acetonitrile (CH3CN). These reactions are typically catalyzed by transition metal complexes or strong bases in the presence of a deuterium (B1214612) source, most commonly deuterium oxide (D₂O).

Two prominent catalytic systems for this transformation are based on manganese and ruthenium complexes.[3] In one method, a manganese catalyst is used in the presence of D₂O and toluene (B28343) at elevated temperatures.[3] Another approach employs a ruthenium-pincer complex catalyst with potassium tert-butoxide as a base and D₂O as the deuterium source.[3][4] The reaction mechanism generally involves the deprotonation of acetonitrile to form a carbanion, which is then quenched by D₂O, leading to the incorporation of deuterium. This process is repeated until all three protons on the methyl group are replaced by deuterium atoms.[4]

A more classical approach involves a base-catalyzed exchange using calcium deuteroxide (Ca(OD)₂) in heavy water.[5] This method has been shown to be effective, yielding a product with high isotopic enrichment after several exchange cycles.[5]

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter, as residual protons can give rise to unwanted signals in NMR spectra. Commercially available this compound typically boasts high isotopic enrichment, often exceeding 99.8 atom % D.[6][7][8]

The determination of isotopic purity is primarily accomplished using two analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a direct method to quantify the amount of residual non-deuterated and partially deuterated acetonitrile. By integrating the signals corresponding to CH₃CN, CH₂DCN, and CHD₂CN, the isotopic purity can be accurately determined.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is another powerful tool for assessing isotopic purity.[9][10][11] By analyzing the isotopic distribution of the molecular ion peak, the relative abundance of d₀, d₁, d₂, and d₃ species can be quantified.[9]

The following table summarizes the typical isotopic purity of commercially available this compound:

| Supplier/Grade | Isotopic Purity (atom % D) |

| Sigma-Aldrich | ≥99.8 |

| Cambridge Isotope Laboratories | 99.8 |

| Thermo Scientific | 99.8 |

| Merck (MagniSolv™) | min. 99 |

Experimental Protocols

Synthesis of this compound via Ruthenium Catalysis

This protocol is based on the method described by Guidechem, utilizing a ruthenium catalyst for H-D exchange.[3]

Materials:

-

Acetonitrile (CH₃CN)

-

Ruthenium catalyst (0.2 - 0.5 mol%)

-

Potassium tert-butoxide (0.5 - 1 mol%)

-

Deuterium oxide (D₂O), deoxygenated

-

Argon gas

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Reaction flask

-

Oil bath

-

Standard glassware for extraction and filtration

Procedure:

-

In a nitrogen-filled glovebox, add acetonitrile (0.5 mmol), the ruthenium catalyst (0.2 to 0.5 mol%), and potassium tert-butoxide (0.5 to 1 mol%) to a reaction flask.

-

Remove the reaction flask from the glovebox and place it under an argon atmosphere.

-

Add deoxygenated D₂O (0.4 mL, 20 mmol) to the reaction flask.

-

Seal the reaction flask and immerse it in a preheated oil bath at 70°C.

-

Stir the reaction mixture at this temperature for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Extract the mixture with dichloromethane (3 x 2 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter off the solid sodium sulfate.

-

The target product, this compound, is obtained by careful vacuum evaporation of the solvent. Note: this compound has a low boiling point, so careful control of the vacuum and evaporation temperature is crucial to avoid product loss.[3]

Determination of Isotopic Purity by ¹H NMR Spectroscopy

Materials:

-

This compound sample

-

NMR tube

-

NMR spectrometer

Procedure:

-

Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., chloroform-d, although for neat analysis, no additional solvent is needed).

-

Transfer the solution to an NMR tube.

-

Acquire a quantitative ¹H NMR spectrum.

-

Identify and integrate the signals corresponding to any residual protons in acetonitrile. The residual proton signal in this compound typically appears as a quintet around 1.94 ppm.

-

Calculate the isotopic purity based on the integral of the residual proton signal relative to a known internal standard or by assuming the total amount of acetonitrile species is constant.

Visualizations

Caption: Synthesis pathway of this compound via catalytic H-D exchange.

Caption: Workflow for determining the isotopic purity of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Deuterated Solvents — Nanalysis [nanalysis.com]

- 3. guidechem.com [guidechem.com]

- 4. youtube.com [youtube.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. This compound D = 99.8atom , anhydrous 2206-26-0 [sigmaaldrich.com]

- 7. Acetonitrile-dâ (D, 99.8%)- Cambridge Isotope Laboratories, DLM-21.25 [isotope.com]

- 8. Acetonitrile-Dâ (D, 99.8%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. benchchem.com [benchchem.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. almacgroup.com [almacgroup.com]

Acetonitrile-d3: A Technical Guide for Spectroscopic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and spectroscopic properties of Acetonitrile-d3 (CD₃CN), a crucial solvent in modern analytical and research laboratories. This document is intended to be a valuable resource for scientists and professionals in drug development and various research fields who utilize spectroscopic techniques.

Core Physical and Chemical Properties

This compound, also known as deuterated acetonitrile (B52724) or methyl-d3 cyanide, is an isotopologue of acetonitrile where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic substitution makes it an ideal solvent for nuclear magnetic resonance (NMR) spectroscopy, as it is largely "invisible" in ¹H NMR spectra, allowing for the unambiguous observation of signals from the analyte of interest. Its physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | CD₃CN |

| Molecular Weight | 44.07 g/mol |

| CAS Number | 2206-26-0 |

| Melting Point | -46 °C |

| Boiling Point | 80.7 °C |

| Density | 0.844 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.341 |

| Isotopic Purity (D) | Typically ≥99.8 atom % D |

| Water Content | Varies by grade, typically ≤0.02% |

Spectroscopic Data

This compound is a versatile solvent for a range of spectroscopic techniques beyond NMR, including infrared (IR) and Raman spectroscopy. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Notes |

| ¹H | ~1.94 | Quintet | J(H,D) ≈ 2.4 | Residual peak of CHD₂CN. The chemical shift can vary slightly depending on the solute and temperature.[1] |

| ¹³C | ~1.3 | Multiplet | Signal for the deuterated methyl carbon (-CD₃). The multiplicity arises from coupling to deuterium.[2] | |

| ¹³C | ~118.2 | Broad | Signal for the nitrile carbon (-C≡N).[2] | |

| ²H | ~1.94 | Singlet | The ²H (Deuterium) NMR chemical shift is expected to be very close to the ¹H chemical shift of the residual protons. It is often used as an internal standard in ²H NMR spectroscopy.[3] |

Infrared (IR) Spectroscopy

The vibrational modes of this compound have been extensively studied. The table below lists the major infrared absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Symmetry |

| ~2262 | C≡N stretch | a₁ |

| ~2249 | Physisorbed C≡N stretch | a₁ |

| ~2330 | C-D stretch (asymmetric) | e |

| ~2115 | C-D stretch (symmetric) | a₁ |

| ~1040 | CD₃ rock | e |

| ~1100 | CD₃ deformation (symmetric) | a₁ |

| ~920 | C-C stretch | a₁ |

| ~378 | C-C≡N bend | e |

Raman Spectroscopy

This compound is also Raman active, and its spectrum provides complementary information to IR spectroscopy. The table below summarizes the key Raman shifts.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Symmetry |

| ~2262 | C≡N stretch | a₁ |

| ~2115 | C-D stretch (symmetric) | a₁ |

| ~1100 | CD₃ deformation (symmetric) | a₁ |

| ~920 | C-C stretch | a₁ |

| ~378 | C-C≡N bend | e |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections provide standardized protocols for NMR, IR, and Raman spectroscopy using this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh an appropriate amount of the analyte. For ¹H NMR of small molecules (< 500 g/mol ), 1-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg is recommended.

-

Dissolve the analyte in approximately 0.5-0.6 mL of this compound in a clean, dry vial.

-

Vortex the solution until the analyte is fully dissolved. If necessary, use gentle heating or sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

-

Cap the NMR tube securely.

-

-

Instrumental Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Number of scans: 16-64 (adjust based on sample concentration).

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay (d1): 2 seconds.

-

Proton decoupling: Standard broadband decoupling (e.g., waltz16).

-

Spectral width: -10 to 220 ppm.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale by setting the residual this compound peak (CHD₂CN) to 1.94 ppm.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy Protocol (for solutions)

-

Sample Preparation:

-

Prepare a 1-5% (w/v) solution of the analyte in this compound. The optimal concentration may vary depending on the absorptivity of the analyte's vibrational bands.

-

Ensure the solution is homogeneous and free of any undissolved particles.

-

-

Measurement:

-

Use a liquid transmission cell with windows transparent in the mid-IR region (e.g., NaCl, KBr, or CaF₂).

-

Select an appropriate path length (typically 0.1 to 1.0 mm). A shorter path length is suitable for more concentrated solutions.

-

Record a background spectrum of the empty cell or the cell filled with pure this compound.

-

Carefully fill the cell with the sample solution, avoiding air bubbles.

-

Acquire the sample spectrum.

-

Subtract the background spectrum from the sample spectrum to obtain the spectrum of the analyte.

-

-

Data Analysis:

-

Identify and assign the characteristic absorption bands of the analyte.

-

Note any solvent-induced shifts in vibrational frequencies.

-

Raman Spectroscopy Protocol (for solutions)

-

Sample Preparation:

-

Prepare a solution of the analyte in this compound. The concentration can range from dilute to neat, depending on the Raman scattering cross-section of the analyte.

-

Filter the solution if it contains any particulate matter to reduce fluorescence and background scattering.

-

Transfer the solution to a suitable container, such as a glass vial or a quartz cuvette.

-

-

Instrumental Setup:

-

Place the sample in the spectrometer's sample holder.

-

Select an appropriate laser excitation wavelength. Common choices include 532 nm, 633 nm, or 785 nm. The choice may depend on the sample's fluorescence properties.

-

Adjust the laser power to avoid sample degradation while maximizing the Raman signal.

-

Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire the Raman spectrum of the sample.

-

Acquire a spectrum of pure this compound under the same conditions for solvent subtraction if necessary.

-

Perform baseline correction and cosmic ray removal if needed.

-

Analyze the Raman shifts and intensities of the analyte's characteristic peaks.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for performing spectroscopic analysis of a sample using this compound as a solvent.

Caption: General workflow for spectroscopic analysis using this compound.

This guide provides essential information on the physical and spectroscopic properties of this compound, along with practical experimental protocols. By adhering to these guidelines, researchers can ensure the acquisition of high-quality, reliable data in their spectroscopic endeavors.

References

Acetonitrile-d3: A Comprehensive Technical Guide for Researchers

An In-depth Whitepaper on the Properties, Applications, and Methodologies of a Key Deuterated Solvent in Scientific Research.

This technical guide provides an in-depth overview of Acetonitrile-d3 (CD3CN), a deuterated solvent indispensable in modern analytical and research laboratories. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, highlights its critical role in various applications, and presents detailed experimental protocols.

Core Physicochemical and Spectroscopic Data

This compound, also known as deuterated acetonitrile (B52724) or methyl-d3 cyanide, is a colorless liquid widely utilized for its unique properties as a solvent. Its CAS number is 2206-26-0, and it has a molecular weight of approximately 44.07 g/mol .

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 2206-26-0 |

| Molecular Formula | CD₃CN |

| Molecular Weight | 44.07 g/mol |

| Appearance | Colorless liquid |

| Density | 0.844 g/mL at 25 °C |

| Boiling Point | 80.7 °C to 82 °C |

| Melting Point | -46 °C |

| Refractive Index | n20/D 1.341 |

| Solubility | Miscible with water and many organic solvents. |

| Isotopic Purity | Typically ≥99.8 atom % D |

NMR Spectroscopic Data

This compound is a premier solvent for Nuclear Magnetic Resonance (NMR) spectroscopy due to its simple spectrum and ability to dissolve a wide range of analytes.

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

| ¹H (residual) | 1.94 | - |

| ¹³C | 1.39, 118.26 | - |

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in numerous scientific disciplines, particularly in the pharmaceutical industry.

Acetonitrile, in its non-deuterated form, is a cornerstone in drug development, serving as a solvent in chemical reactions, a mobile phase in high-performance liquid chromatography (HPLC) for purification and analysis, and in the extraction of active pharmaceutical ingredients (APIs). The deuterated form, this compound, is especially critical in applications requiring isotopic labeling and minimal solvent interference in analytical techniques.

Specifically, it is extensively used as a solvent in NMR spectroscopy for the structural elucidation of organic and organometallic compounds. Its use in quantitative NMR (qNMR) experiments for the precise determination of sample concentrations is also well-documented. Furthermore, this compound is employed in mass spectrometry, often in the mobile phase for liquid chromatography-mass spectrometry (LC-MS) analyses, particularly in metabolomics and proteomics studies.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Sample Preparation for NMR Spectroscopy

This protocol outlines the standard procedure for preparing a sample for NMR analysis using this compound.

Materials:

-

This compound (≥99.8 atom % D)

-

NMR tube (5 mm)

-

Analyte of interest

-

Internal standard (e.g., TMS, optional)

-

Pipettes

-

Vortex mixer

Procedure:

-

Accurately weigh 1-10 mg of the analyte into a clean, dry vial.

-

Add approximately 0.5-0.7 mL of this compound to the vial. If using an internal standard, this compound containing a known concentration of the standard can be used.

-

Securely cap the vial and vortex until the analyte is completely dissolved.

-

Carefully transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.

Protocol 2: Protein Precipitation for Metabolomics using Acetonitrile

This protocol details the use of acetonitrile for the extraction of metabolites from biological samples prior to LC-MS analysis. While this protocol uses standard acetonitrile, this compound can be substituted for specific isotope-labeling studies.

Materials:

-

Acetonitrile (LC-MS grade)

-

Biological sample (e.g., plasma, cell lysate)

-

Microcentrifuge tubes

-

Refrigerated centrifuge

-

Pipettes

Procedure:

-

Pipette 100 µL of the biological sample into a pre-chilled microcentrifuge tube.

-

Add 400 µL of cold acetonitrile to the sample.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the sample on ice for 20 minutes to facilitate complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 15 minutes at 4 °C.

-

Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for LC-MS analysis.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate common experimental workflows where this compound is a key component.

An In-depth Technical Guide to the Safe Handling and Storage of Acetonitrile-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols for handling and storing Acetonitrile-d3 (CD₃CN), a deuterated solvent widely utilized in NMR spectroscopy and as a tracer in chemical and pharmaceutical research. Due to its unique properties and potential hazards, strict adherence to safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Understanding the Hazards of this compound

This compound is a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] It can also cause serious eye irritation.[1][2][3][4] The primary hazards are associated with its flammability and toxicity. It is crucial to handle this solvent in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | CD₃CN[3] |

| Molecular Weight | 44.07 g/mol [3][5] |

| Appearance | Colorless liquid[6][7] |

| Odor | Sweet, aromatic[6] |

| Boiling Point | 79 - 81 °C[6] |

| Melting Point | -46 °C[6][8] |

| Flash Point | 2 °C (closed cup)[8] |

| Explosion Limits | 3.0 - 16% (V)[8][9] |

| Density | 0.844 g/mL at 25 °C[7][8] |

| Solubility | Miscible with water and most organic solvents[7][9] |

Health Hazard Information

| Exposure Route | Hazard |

| Inhalation | Harmful if inhaled.[1][10] Can cause respiratory tract irritation. |

| Skin Contact | Harmful in contact with skin.[1][6] May cause skin irritation. |

| Eye Contact | Causes serious eye irritation.[1][6] |

| Ingestion | Harmful if swallowed.[1][6] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to minimize exposure risk.

| PPE | Specification |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2] |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield.[2] |

| Skin and Body Protection | Flame-retardant lab coat and appropriate footwear.[2] |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, a full-face respirator with a suitable cartridge is necessary.[2] |

Safe Handling Procedures

Adherence to the following handling procedures is critical for minimizing risks.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][11]

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other ignition sources.[1][6][11] Use non-sparking tools.[2][12]

-

Static Discharge: Take precautionary measures against static discharge.[1][2][11] Ground and bond containers and receiving equipment.[2][11][13]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][2][13] Wash hands thoroughly after handling.[1][2][13]

Storage Requirements

Proper storage of this compound is essential for maintaining its quality and preventing hazardous situations.

| Storage Condition | Requirement |

| Temperature | Store in a cool, well-ventilated place.[1][2][3] Some sources recommend storage at room temperature, while others suggest +2°C to +30°C.[1][3][7] |

| Container | Keep container tightly closed in a dry place.[1][2][10] |

| Incompatible Materials | Store away from strong oxidizing agents, strong acids, strong bases, and reducing agents.[1][6][13] |

| Light and Moisture | Protect from light and moisture.[1][14] Some grades are hygroscopic and should be handled under an inert gas.[10][14] |

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

| Emergency Situation | Procedure |

| Spill | Evacuate the area.[1] Remove all sources of ignition.[1][2] Absorb the spill with an inert material and place it in a suitable container for disposal.[13] Ensure adequate ventilation.[1][2] |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[1][12] Wear self-contained breathing apparatus.[1][12] |

| Inhalation | Move the person to fresh air.[3][6] If not breathing, give artificial respiration.[6] Seek medical attention.[3][6] |

| Skin Contact | Take off immediately all contaminated clothing.[3][12] Rinse skin with plenty of water.[3][12] Seek medical attention.[10][12] |

| Eye Contact | Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing and seek immediate medical attention.[6][12] |

| Ingestion | Rinse mouth.[12] Do NOT induce vomiting. Seek immediate medical attention.[6][12] |

Visual Guides

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for Safe this compound Handling.

Chemical Incompatibility and Hazards

This diagram illustrates the primary hazards and chemical incompatibilities of this compound.

References

- 1. isotope.com [isotope.com]

- 2. echemi.com [echemi.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. carlroth.com [carlroth.com]

- 5. Acetonitrile-Dâ (D, 99.8%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. This compound | 2206-26-0 [chemicalbook.com]

- 8. This compound D = 99.8atom 2206-26-0 [sigmaaldrich.com]

- 9. This compound CAS#: 2206-26-0 [amp.chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. sds.chemdox.com [sds.chemdox.com]

- 12. isotope.com [isotope.com]

- 13. isotope.com [isotope.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Miscibility of Acetonitrile-d3 with Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the miscibility of acetonitrile-d3 (CD3CN), a common deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, with a range of organic solvents. Understanding the miscibility of this compound is crucial for sample preparation, reaction monitoring, and purification processes in various scientific and pharmaceutical applications.

Core Principles of Miscibility

Miscibility refers to the ability of two or more liquids to mix in all proportions, forming a homogeneous solution. The principle of "like dissolves like" is the primary determinant of miscibility, where liquids with similar polarities and intermolecular forces are more likely to be miscible. Acetonitrile is a polar aprotic solvent, a characteristic that dictates its miscibility with other organic liquids.[1] The isotopic substitution of hydrogen with deuterium (B1214612) in this compound does not significantly alter its fundamental chemical properties, including its polarity and, by extension, its miscibility with other solvents.

Miscibility Data for this compound

This compound exhibits a broad range of miscibility with many common organic solvents. The following table summarizes the known miscibility of this compound at standard laboratory conditions. This data is critical for selecting appropriate co-solvents for NMR studies and other applications where isotopic labeling is required.

| Solvent Class | Solvent Name | Miscibility with this compound |

| Polar Protic Solvents | Water | Miscible |

| Methanol | Miscible | |

| Ethanol | Miscible | |

| Polar Aprotic Solvents | Acetone | Miscible |

| Ethyl Acetate | Miscible | |

| Methyl Acetate | Miscible | |

| Nonpolar Aromatic Solvents | Benzene | Miscible |

| Halogenated Solvents | Chloroform | Miscible |

| Carbon Tetrachloride | Miscible | |

| Ethylene Chloride | Miscible | |

| Ethers | Diethyl Ether | Miscible |

| Amides | Acetamide Solutions | Miscible |

| Hydrocarbons | Unsaturated Hydrocarbons | Miscible |

| Saturated Hydrocarbons | Immiscible |

This data is primarily based on information provided for this compound and corroborated by data for non-deuterated acetonitrile, as isotopic labeling has a negligible effect on miscibility.[2][3]

Experimental Protocols for Determining Miscibility

While extensive data exists, researchers may need to determine the miscibility of this compound with novel or less common solvents. The following are key experimental protocols for such determinations.

Visual Miscibility Test

This is the most straightforward method for qualitatively assessing miscibility.

-

Objective: To visually determine if two liquids are miscible or immiscible.

-

Procedure:

-

In a clear glass vial, add equal volumes of this compound and the test solvent.

-

Cap the vial and shake vigorously for 30 seconds.

-

Allow the mixture to stand undisturbed and observe.

-

-

Interpretation of Results:

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct layers form.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that may or may not separate over time.

-

Quantitative Analysis via NMR Spectroscopy

For a more precise determination of mutual solubility, especially in cases of partial miscibility, NMR spectroscopy is a powerful tool.

-

Objective: To quantify the concentration of each solvent in the respective layers of an immiscible or partially miscible mixture.

-

Procedure:

-

Prepare a mixture of this compound and the test solvent in known proportions.

-

Agitate the mixture thoroughly to reach equilibrium.

-

Allow the layers to separate completely.

-

Carefully extract a sample from each layer.

-

Acquire a proton (¹H) NMR spectrum for each sample.

-

Integrate the characteristic peaks of each solvent in the spectra.

-

By comparing the integral of the solute to the solvent in each layer, the mutual solubility can be calculated.[4]

-

Phase Transition Temperature Measurement

This method is particularly useful for systems that exhibit temperature-dependent miscibility.

-

Objective: To determine the critical temperature at which two partially miscible liquids become fully miscible.

-

Procedure:

-

Prepare a mixture of this compound and the test solvent in a sealed container.

-

Place the container in a temperature-controlled bath.

-

Slowly heat the mixture while observing for the disappearance of the second phase, indicating complete miscibility.

-

The temperature at which the single phase forms is the critical solution temperature for that composition.

-

Logical Workflow for Solvent Miscibility Assessment

The following diagram illustrates a logical workflow for assessing the miscibility of this compound with a test solvent.

Caption: Workflow for assessing the miscibility of this compound.

References

- 1. polar solvent acetonitrile: Topics by Science.gov [science.gov]

- 2. This compound | 2206-26-0 [chemicalbook.com]

- 3. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectrum of Pure Acetonitrile-d3

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of pure Acetonitrile-d3 (CD₃CN). It is intended for researchers, scientists, and professionals in drug development who utilize deuterated solvents in their analytical work. This document details the characteristic signals in both ¹H and ¹³C NMR spectra, provides standardized experimental protocols, and presents visual aids to understand the observed spin-spin coupling patterns.

Introduction to this compound in NMR Spectroscopy

This compound is a widely used solvent in NMR spectroscopy due to its favorable chemical and physical properties. Its relatively low boiling point, ability to dissolve a wide range of organic compounds, and its own simple NMR spectrum make it an excellent medium for analysis. Understanding the NMR spectrum of the pure solvent is crucial for distinguishing solvent peaks from those of the analyte and for accurate spectral interpretation. The deuteration level in commercially available this compound is typically high (min. 99%), but residual, partially deuterated isotopologues are always present and give rise to characteristic signals.[1]

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is dominated by a residual signal from the CHD₂CN isotopologue.

2.1. Chemical Shift and Multiplicity

The residual proton signal in this compound appears as a quintet at approximately 1.94 ppm .[2][3] This chemical shift can vary slightly depending on the sample temperature and the presence of any impurities. The quintet arises from the coupling of the single proton to the two deuterium (B1214612) atoms (spin I = 1) on the methyl carbon. The coupling to two deuterons splits the proton signal into a 1:2:3:2:1 quintet.[4]

2.2. Coupling Constant

The two-bond deuterium-proton coupling constant (²J_HD) for the CHD₂ group is approximately 2 Hz .[4] This small coupling constant is responsible for the closely spaced lines of the quintet.

Data Summary: ¹H NMR

| Parameter | Value | Multiplicity | Intensity Ratio |

| Chemical Shift (δ) | ~1.94 ppm | Quintet | 1:2:3:2:1 |

| Coupling Constant (²J_HD) | ~2 Hz | - | - |

Visualization of the ¹H Residual Signal Splitting

The following diagram illustrates the spin-spin coupling that results in the quintet observed for the residual CHD₂CN signal.

¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound displays two distinct signals corresponding to the methyl (-CD₃) and nitrile (-CN) carbons.

3.1. Methyl Carbon (-CD₃)

The methyl carbon signal appears at approximately 1.39 ppm . Due to the one-bond coupling with the three deuterium atoms (¹J_CD), this signal is split into a septet. The intensity ratio of the peaks in the septet is 1:3:6:7:6:3:1.

3.2. Nitrile Carbon (-CN)

The nitrile carbon signal is found further downfield at approximately 118.69 ppm .[2] This signal typically appears as a singlet as it is too far from the deuterium atoms to exhibit significant coupling.

Data Summary: ¹³C NMR

| Carbon | Chemical Shift (δ) | Multiplicity | Intensity Ratio | Coupling Constant (¹J_CD) |

| -CD₃ | ~1.39 ppm | Septet | 1:3:6:7:6:3:1 | ~20-30 Hz[4] |

| -CN | ~118.69 ppm[2] | Singlet | - | - |

Visualization of the ¹³C Methyl Signal Splitting

This diagram shows the splitting pattern for the -CD₃ carbon signal due to coupling with three deuterium atoms.

Experimental Protocol for NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of pure this compound.

4.1. Sample Preparation

-

Solvent : Use high-purity this compound (minimum 99.8% deuteration).

-

NMR Tube : Employ a clean, unscratched 5 mm NMR tube.

-

Filling : Add approximately 0.6 mL of this compound to the NMR tube.[5][6][7] This corresponds to a filling height of about 4-5 cm.

-

Referencing : For precise chemical shift calibration, an internal standard can be used. Tetramethylsilane (TMS) is a common choice for organic solvents.[8] Add a very small amount (e.g., a drop of TMS in 5-10 mL of the solvent, then use that solution).[8] Alternatively, the residual solvent peak can be used as a secondary reference.[8]

-

Capping and Cleaning : Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[5]

4.2. Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.[9]

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Spectral Width | ~16 ppm | ~240 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay (d1) | 1-5 seconds | 2 seconds |

| Number of Scans | 8-16 | 64-1024 (or more) |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

4.3. Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) followed by a Fourier transform.

-

Phasing : Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual this compound quintet to 1.94 ppm. For ¹³C, the methyl carbon signal can be set to 1.39 ppm.

Experimental Workflow Diagram

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. chem.washington.edu [chem.washington.edu]

- 3. eurisotop.com [eurisotop.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. pubs.acs.org [pubs.acs.org]

Acetonitrile-d3: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of Acetonitrile-d3 as a Polar Aprotic Solvent in Scientific Research

This compound (CD₃CN), the deuterated isotopologue of acetonitrile, is a colorless, polar aprotic solvent that holds a pivotal role in modern scientific research, particularly in the realms of nuclear magnetic resonance (NMR) spectroscopy, organic synthesis, and pharmaceutical development. Its unique combination of physical and chemical properties, including a wide liquid range, miscibility with a broad array of organic solvents and water, and a relatively low boiling point, makes it an indispensable tool for chemists and biochemists. This technical guide provides a comprehensive overview of this compound, detailing its properties, applications, and associated experimental protocols for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is characterized by its high polarity and moderate dielectric constant, which allow it to dissolve a wide range of polar and nonpolar compounds. The substitution of protium (B1232500) with deuterium (B1214612) atoms in the methyl group is the defining feature of this compound, rendering the solvent largely "invisible" in ¹H NMR spectroscopy, thus allowing for the clear observation of proton signals from the analyte of interest.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below, providing a quick reference for experimental planning.

| Property | Value | References |

| Chemical Formula | CD₃CN | [2][3] |

| Molecular Weight | 44.07 g/mol | [2][3] |

| Appearance | Colorless liquid | |

| Boiling Point | 80.7 °C | [4] |

| Melting Point | -46 °C | [4] |

| Density | 0.844 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.341 | [5] |

| Isotopic Purity (atom % D) | ≥99.8% | [6] |

| Water Content | ≤0.02% | [4] |

| Flash Point | 2 °C | [7] |

| Dielectric Constant | ~37.5 | [8] |

NMR Spectral Properties

The residual proton signal in this compound is a quintet (due to coupling with two deuterium atoms) and appears at approximately 1.94 ppm in the ¹H NMR spectrum. The carbon signals appear at approximately 1.39 ppm and 118.7 ppm in the ¹³C NMR spectrum.[9] These characteristic signals can be used for spectral calibration but should also be considered to avoid overlap with analyte signals.

Applications in Research and Development

This compound's versatility extends across various scientific disciplines, from fundamental organic chemistry to applied pharmaceutical sciences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary application of this compound is as a solvent for NMR spectroscopy. Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its minimal interference in ¹H NMR spectra, makes it an excellent choice for sample preparation. It is particularly useful for polar analytes that are not soluble in less polar deuterated solvents like chloroform-d (B32938) (CDCl₃).

The choice of a suitable deuterated solvent is a critical first step in obtaining high-quality NMR data. The following diagram illustrates a logical workflow for this selection process, where this compound presents a viable option for polar compounds.

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. This compound deuteration degree min. 99 for NMR spectroscopy MagniSolv 2206-26-0 [sigmaaldrich.com]

- 4. This compound, for NMR, 99 atom % D 10 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 乙腈-D3 deuteration degree min. 99% for NMR spectroscopy MagniSolv™ | Sigma-Aldrich [sigmaaldrich.com]

- 6. Acetonitrile-dâ (D, 99.8%)- Cambridge Isotope Laboratories, DLM-21.25 [isotope.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. scs.illinois.edu [scs.illinois.edu]

A Technical Guide to Commercial Sources and Grades of Acetonitrile-d3 for Researchers and Drug Development Professionals

Introduction: Acetonitrile-d3 (CD3CN), the deuterated isotopologue of acetonitrile (B52724), is a critical solvent in modern analytical and research laboratories. Its unique properties, particularly its utility in nuclear magnetic resonance (NMR) spectroscopy and as a solvent for a wide range of compounds, make it indispensable in fields such as chemical analysis, drug discovery, and development. This guide provides an in-depth overview of the commercial sources, available grades, and key applications of this compound, with a focus on providing practical information for researchers, scientists, and professionals in the pharmaceutical industry.

Commercial Sources and Grades of this compound

This compound is commercially available from several major chemical suppliers. The primary distinction between the various products lies in their isotopic purity (atom % D), chemical purity, and the presence or absence of internal standards like tetramethylsilane (B1202638) (TMS). The choice of grade is dictated by the sensitivity and requirements of the specific application.

Below is a summary of this compound grades available from prominent suppliers:

| Supplier | Grade/Product Name | Isotopic Purity (atom % D) | Chemical Purity (%) | Water Content | Additives |

| Merck (Sigma-Aldrich) | For NMR spectroscopy | ≥99[1] | ≥99 (CP)[2] | ≤0.0200%[2] | None |

| For NMR spectroscopy | ≥99.8[2] | ≥99 (CP)[2] | ≤0.0200%[2] | None | |

| For NMR spectroscopy | 99.8 | 99 (CP)[3] | ≤0.02%[3] | 0.03% (v/v) TMS[3] | |

| MagniSolv™ | min. 99[1] | Not specified | Specified by Karl Fischer and NMR[1] | None | |

| "100%" | 99.96 | Not specified | Not specified | None | |

| Cambridge Isotope Laboratories, Inc. | (D, 99.8%) | 99.8[4] | 99.5%[4] | Not specified | None |

| (D, 99.8%) | 99.8 | 99.5%[5] | Not specified | 0.03% v/v TMS | |

| Thermo Scientific Chemicals | for NMR | 99[6] | Not specified | Not specified | None |

| Krins Life Sciences | for NMR spectroscopy | min 99.8[7] | Not specified | Not specified | None |

| Oakwood Chemical | >99.8% | >99.8 | Not specified | Not specified | None |

| Clearsynth | NMR Solvent | Not specified | Not specified | Not specified | None |

| Norell | HPLC Grade | Not specified | HPLC Grade Purity[8] | Not specified | None |

Key Applications and Experimental Protocols

This compound is predominantly used as a solvent in NMR spectroscopy due to its ability to dissolve a wide range of organic molecules and its relatively simple deuterium (B1214612) NMR signal, which is useful for locking the magnetic field frequency. It is also employed in mass spectrometry and other analytical techniques where a deuterated solvent is advantageous.

Experimental Protocol: Sample Preparation for NMR Spectroscopy

The quality of NMR spectra is highly dependent on proper sample preparation. The following is a generalized protocol for preparing a sample for NMR analysis using this compound.

Materials:

-

Analyte (5-25 mg for ¹H NMR, higher for ¹³C NMR)

-

This compound (appropriate grade)

-

NMR tube (5 mm outer diameter)

-

Pipette or syringe

-

Vortex mixer or sonicator (optional)

-

Filter (e.g., glass wool plug in a Pasteur pipette)

Methodology:

-

Weighing the Analyte: Accurately weigh the desired amount of the analyte. For standard ¹H NMR of small molecules, 5-25 mg is typically sufficient. For less sensitive nuclei like ¹³C, a higher concentration is often required.

-

Solvent Addition: Add approximately 0.6-0.7 mL of this compound to a clean, dry vial containing the analyte.

-

Dissolution: Gently agitate the mixture to dissolve the analyte completely. A vortex mixer or brief sonication can be used to aid dissolution.

-

Filtration (if necessary): If the solution contains any particulate matter, it must be filtered to prevent distortion of the NMR signal. This can be achieved by passing the solution through a small plug of glass wool inserted into a Pasteur pipette directly into the NMR tube.

-

Transfer to NMR Tube: Carefully transfer the clear solution into a clean NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe, typically a height of about 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Properly label the tube with the sample identification.

-

Internal Standard (if required): For quantitative NMR (qNMR), a known amount of an internal standard is added to the sample. Some commercial grades of this compound are available with pre-added TMS for this purpose.

Application in Liquid Chromatography-Mass Spectrometry (LC-MS)

While non-deuterated acetonitrile is a more common mobile phase component in LC-MS due to cost considerations, this compound can be employed in specific research applications. For instance, it can be used in studies where tracing the solvent's fate or its interaction with the analyte is of interest. The protocol for using this compound in an LC-MS mobile phase would be analogous to that for standard acetonitrile, involving the preparation of the mobile phase by mixing with other solvents (e.g., water) and additives (e.g., formic acid or ammonium (B1175870) acetate) at the desired ratio.

Visualizing Workflows and Decision Making

To further aid researchers, the following diagrams illustrate a typical experimental workflow for NMR analysis and a decision-making process for selecting the appropriate grade of this compound.

Figure 1. A generalized experimental workflow for NMR analysis using this compound.

The selection of the appropriate grade of this compound is crucial for obtaining high-quality and reliable data. The following decision tree can guide this selection process.

Figure 2. Decision tree for selecting the appropriate grade of this compound.

Conclusion

The selection of the appropriate commercial source and grade of this compound is a critical step in ensuring the accuracy and reliability of experimental results. By understanding the specifications offered by different suppliers and following standardized experimental protocols, researchers and drug development professionals can effectively utilize this versatile solvent in their analytical workflows. The provided tables and diagrams serve as a practical resource to facilitate informed decision-making and streamline experimental procedures.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. youtube.com [youtube.com]

- 4. depts.washington.edu [depts.washington.edu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Acetonitrile-d3: A Technical Guide to Deuteration Degree and Its Critical Role in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of the deuteration degree of acetonitrile-d3 (CD3CN), a key solvent in modern analytical and research laboratories. We will delve into the methods for determining isotopic purity, its impact on experimental outcomes, and provide detailed protocols for its characterization.

The Importance of High Deuteration Degree in this compound

This compound is a deuterated isotopologue of acetonitrile (B52724) (CH3CN) where the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612) atoms. The degree of this replacement, known as the deuteration degree or isotopic purity, is a critical parameter that directly influences the quality and accuracy of experimental results, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In NMR Spectroscopy:

A high deuteration degree is paramount in NMR applications to minimize the residual solvent signal.[1] An ordinary proton-containing solvent would produce a massive signal that could obscure the signals from the analyte of interest.[1] By using a deuterated solvent like this compound, the large solvent peak is virtually eliminated from the ¹H NMR spectrum, allowing for the clear observation and accurate integration of analyte signals. The small residual signal of partially deuterated solvent (CHD2CN) can also serve as a secondary chemical shift reference.[2][3]

The impact of the deuteration degree is particularly pronounced in:

-

High-sensitivity experiments: When analyzing samples at low concentrations, a prominent residual solvent peak can suppress the detection of weak analyte signals.

-

Quantitative NMR (qNMR): Accurate quantification relies on the precise integration of analyte peaks. A broad or intense solvent peak can interfere with the baseline and the integration of nearby analyte signals, leading to inaccurate results.[4]

-

Complex spectra: In the analysis of complex molecules with many overlapping signals, a strong solvent peak can further complicate spectral interpretation.

In Mass Spectrometry:

In mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), this compound can be used as a solvent or a reagent. In applications involving stable isotope labeling for quantitative analysis, the isotopic purity of the solvent is crucial to avoid interference with the mass-to-charge ratio of the analyte and its labeled internal standard.[5]

In Drug Development:

Acetonitrile is a vital solvent in the pharmaceutical industry for both synthesis and analysis.[6][7] The use of this compound is critical in drug metabolism and pharmacokinetic studies where isotopically labeled compounds are used as tracers. High isotopic purity ensures that the detected signals correspond to the labeled drug or its metabolites and not to impurities from the solvent.[8]

Commercially Available Deuteration Degrees

This compound is commercially available in a range of deuteration degrees to suit various applications and budgets. The choice of deuteration degree is often a balance between the required analytical sensitivity and the cost of the solvent.

| Deuteration Degree | Isotopic Purity (atom % D) | Typical Applications |

| Standard Grade | ≥ 98% | Routine NMR spectroscopy |

| High Purity Grade | ≥ 99% - 99.8% | High-sensitivity NMR, qNMR, demanding analytical applications[9][10] |

| Ultra-High Purity | ≥ 99.9% - 99.96% | High-resolution NMR, analysis of low-concentration samples, critical qNMR studies[11] |

Experimental Protocols for Determining Deuteration Degree

The accurate determination of the deuteration degree of this compound is essential for quality control and for ensuring the reliability of experimental data. The two primary techniques for this purpose are Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

This protocol outlines the determination of the deuteration degree by comparing the integral of the residual proton signal of this compound (CHD2CN) to the integral of a known internal standard.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfoxide) into an NMR tube.

-

Accurately weigh a known amount of the this compound sample into the same NMR tube.

-

Add a sufficient amount of a different deuterated solvent (e.g., chloroform-d) to dissolve both the sample and the internal standard. Ensure the chosen solvent's residual peak does not overlap with the signals of interest.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Crucial Acquisition Parameters:

-

Relaxation Delay (d1): Set a long relaxation delay to ensure full relaxation of all protons. A common practice is to set d1 to at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).[1][12]

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[4]

-

Pulse Angle: Use a calibrated 90° pulse angle for maximum signal intensity.

-

¹³C Decoupling: Employ inverse-gated ¹³C decoupling to suppress ¹³C satellites and avoid the Nuclear Overhauser Effect (NOE) for more accurate integration.[1]

-

-

-

Data Processing and Analysis:

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve the S/N without distorting the peak shape.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the residual proton signal of this compound (a quintet at approximately 1.94 ppm) and a well-resolved signal from the internal standard.

-

Calculate the molar ratio of the residual protonated acetonitrile to the internal standard.

-

From the known amounts and molar ratio, calculate the concentration of the residual protonated species and subsequently the deuteration degree.

-

High-Resolution Mass Spectrometry (HR-MS) Protocol

This protocol determines the isotopic distribution of this compound by analyzing the relative intensities of the different isotopologues.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol). The concentration should be optimized to obtain a stable ion signal without causing detector saturation.

-

-

MS Data Acquisition:

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Use a soft ionization technique, such as electrospray ionization (ESI) in positive ion mode, to generate the protonated molecular ion [CD3CN+H]⁺.

-

Acquire the mass spectrum in full scan mode over a narrow mass range centered on the expected m/z of the protonated molecule and its isotopologues.

-

-

Data Analysis:

-

Obtain the high-resolution mass spectrum showing the isotopic cluster of the protonated acetonitrile.

-

Identify the peaks corresponding to the different isotopologues:

-

m/z of [CH3CN+H]⁺ (d0)

-

m/z of [CH2DCN+H]⁺ (d1)

-

m/z of [CHD2CN+H]⁺ (d2)

-

m/z of [CD3CN+H]⁺ (d3)

-

-

Measure the intensity (peak area or height) of each isotopologue peak.

-

Correct the observed intensities for the natural abundance of ¹³C and ¹⁵N. This can be done using specialized software or by applying isotopic correction algorithms.[9][13][14]

-

Calculate the deuteration degree using the following formula:

Deuteration Degree (%) = (Intensity of d3 isotopologue / Sum of intensities of d0, d1, d2, and d3 isotopologues) x 100

-

Visualizing Workflows and Logical Relationships

Diagrams are essential for visualizing complex experimental workflows and logical relationships. The following diagrams were created using the DOT language to illustrate key processes related to this compound.

References

- 1. rssl.com [rssl.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. qNMR Purity Recipe Book (2 - NMR Acquisition) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 5. researchgate.net [researchgate.net]

- 6. Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound deuteration degree min. 99 for NMR spectroscopy MagniSolv 2206-26-0 [sigmaaldrich.com]

- 11. medium.com [medium.com]

- 12. pubsapp.acs.org [pubsapp.acs.org]

- 13. Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry: Quantitation of Low Levels of Deuterium Incorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Acetonitrile-d3 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Acetonitrile-d3 (CD3CN) is a versatile and widely used deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its unique properties, including high deuteration levels, chemical purity, and a defined water content, make it an excellent choice for a variety of applications, from routine structure elucidation to complex biomolecular studies.[1][2] This document provides detailed application notes and experimental protocols for the effective use of this compound in your research.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its proper handling, storage, and application in NMR spectroscopy.

| Property | Value |

| Chemical Formula | CD₃CN[2] |

| Molecular Weight | 44.07 g/mol [2] |

| Degree of Deuteration | ≥99.8 atom % D[2] |

| Density | 0.844 g/mL at 25 °C[2] |

| Boiling Point | 80.7 °C[2] |

| Melting Point | -46 °C[2] |

| Refractive Index | n20/D 1.341[2] |

| Water Content | ≤0.0200%[2] |

| CAS Number | 2206-26-0[2] |

NMR Data for this compound

Accurate identification of solvent and impurity signals is fundamental to the correct interpretation of NMR spectra. The following tables summarize the characteristic NMR shifts for this compound and common laboratory impurities observed when using this solvent.

Table 2.1: Residual Peaks of this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 1.94 | quintet | 2.4 |

| ¹³C | 1.39 | multiplet | |

| 118.69 | singlet |

Note: The ¹H residual peak of this compound appears as a 1:2:3:2:1 quintet due to coupling with deuterium.[3]

Table 2.2: ¹H and ¹³C NMR Chemical Shifts of Common Laboratory Solvents and Impurities in this compound

| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetone | 2.08 | 30.0, 206.5 |

| Benzene | 7.37 | 129.5 |

| Chloroform | 7.58 | 78.6 |